molecular formula C11H12N2O2 B421138 3-amino-4-(dimethylamino)-2H-chromen-2-one CAS No. 313496-82-1

3-amino-4-(dimethylamino)-2H-chromen-2-one

Cat. No.: B421138
CAS No.: 313496-82-1
M. Wt: 204.22g/mol
InChI Key: RMILQQGLPHOCSS-UHFFFAOYSA-N
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Description

3-amino-4-(dimethylamino)-2H-chromen-2-one: is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an amino group at the third position and a dimethylamino group at the fourth position of the chromen-2-one scaffold. The unique structure of this compound makes it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(dimethylamino)-2H-chromen-2-one can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(dimethylamino)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted chromen-2-one derivatives .

Mechanism of Action

The mechanism of action of 3-amino-4-(dimethylamino)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as those involved in oxidative stress and inflammation. It can also interact with DNA and proteins, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-(dimethylamino)-2H-chromen-2-one is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

3-Amino-4-(dimethylamino)-2H-chromen-2-one is a compound belonging to the coumarin family, characterized by its unique chromenone structure. This compound has garnered attention due to its diverse biological activities, making it a potential candidate for drug development targeting various diseases. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H13N3O2
  • Molecular Weight : Approximately 219.25 g/mol
  • Structure : The compound features a coumarin backbone with an amino group and a dimethylamino substituent, which contribute to its biological properties.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity :
    • Research indicates that coumarin derivatives, including this compound, can induce apoptosis in cancer cells. For instance, studies have shown that derivatives of coumarin can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines, such as PC3 and DU145 prostate cancer cells .
    • The mechanism often involves the activation of caspases and the induction of chromatin condensation and DNA damage .
  • Antioxidant Properties :
    • Compounds within the coumarin family are known for their antioxidant activities, which can help in reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases .
  • Anticholinesterase Activity :
    • The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's. Studies have demonstrated that certain coumarins can effectively inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission .
  • Antimicrobial Activity :
    • Coumarin derivatives have shown promising antimicrobial properties against various pathogens. They exhibit inhibitory effects on bacterial growth, making them potential candidates for developing new antibiotics .

The biological activities of this compound are attributed to several mechanisms:

  • Cell Cycle Arrest : The compound can induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a common mechanism observed in studies involving this compound.
  • Enzyme Inhibition : Inhibition of enzymes like acetylcholinesterase and monoamine oxidase (MAO) contributes to its neuroprotective effects .

Research Findings and Case Studies

StudyFindingsCell Line
Significant cytotoxicity observed; potential for drug development targeting cholinergic systemsNot specified
Induced apoptosis in prostate cancer cells; IC50 values showed effectivenessPC3, DU145
Demonstrated antioxidant and antimicrobial activities; structure-activity relationship exploredVarious

Case Study: Anticancer Properties

In a study evaluating the anticancer effects of coumarin derivatives, this compound was found to exhibit significant cytotoxicity against prostate cancer cell lines (PC3 and DU145). The study reported IC50 values indicating effective dose-response relationships over 24, 48, and 72 hours . This highlights the compound's potential as a lead candidate in anticancer drug development.

Properties

IUPAC Name

3-amino-4-(dimethylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13(2)10-7-5-3-4-6-8(7)15-11(14)9(10)12/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMILQQGLPHOCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)OC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324778
Record name 3-amino-4-(dimethylamino)chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807965
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313496-82-1
Record name 3-amino-4-(dimethylamino)chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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